Magnesium aluminosilicate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Almasilate: is a crystalline polyhydrate of aluminium/magnesium silicate. It is primarily used as an antacid for the neutralization of excess stomach acid. Almasilate is available in certain parts of Europe and Asia, including Japan, Taiwan, Germany, and Spain . It is often combined with calcium carbonate and sodium bicarbonate for enhanced effectiveness .

准备方法

合成路线和反应条件: : 铝镁硅酸盐是在受控条件下通过结合铝和镁硅酸盐合成的。 文献中没有广泛记录确切的合成路线和反应条件 .

工业生产方法: : 铝镁硅酸盐的工业生产涉及铝和镁硅酸盐的受控反应,然后结晶形成多水合物结构。 该工艺确保形成稳定的结晶产品,适合制药用途 .

化学反应分析

反应类型: : 铝镁硅酸盐主要由于其抗酸性质而发生酸碱反应。 它通过在其聚合物结构内结合氢离子来中和胃酸 .

常用试剂和条件: : 与铝镁硅酸盐反应的主要试剂是盐酸 (HCl),它存在于胃中。 反应条件通常是胃环境中存在的条件,包括低 pH 值 .

形成的主要产物: : 铝镁硅酸盐与胃酸反应形成的主要产物是水,以及氢离子的中和,这降低了胃酸度 .

科学研究应用

Pharmaceutical Applications

Flocculating and Suspending Agent

Magnesium aluminosilicate is widely used in the pharmaceutical industry as a flocculating and suspending agent. Studies have shown that it can enhance the physical stability and rheological properties of drug suspensions. For instance, polymer-magnesium aluminosilicate composite dispersions have been demonstrated to improve the flocculation efficiency of acetaminophen suspensions, reducing caking tendencies and improving redispersibility . The interaction between this compound and various polymers, such as sodium alginate and sodium carboxymethylcellulose, creates a three-dimensional structure that enhances viscosity and thixotropic properties.

Antacid Properties

In addition to its role as a suspending agent, this compound is utilized as an over-the-counter antacid for treating conditions like heartburn and acid indigestion. It works by neutralizing excess stomach acid, thus alleviating symptoms associated with hyperacidity . Clinical studies have confirmed its therapeutic efficacy in managing gastrointestinal discomfort.

Environmental Applications

Neutralization of Acidic Drainage

This compound has been studied for its ability to neutralize acidic drainage in mining environments. A case study demonstrated that aluminosilicate minerals could contribute significantly to neutralization potential in areas with high acidity levels due to mining activities. The study involved extensive humidity-cell testing to assess the effectiveness of this compound in maintaining pH balance in drainage waters .

| Parameter | Humidity Cell Sample 1 | Humidity Cell Sample 2 |

|---|---|---|

| Sulphide (%S) | 0.75 | 0.63 |

| Sulphide Acid Potential (kg CaCO3 equivalent/tonne) | 29.2 | 21.9 |

Materials Engineering Applications

Thermal and Chemical Stability

This compound is also explored for its applications in materials engineering, particularly in developing glass ceramics with enhanced thermal and chemical stability. Research has shown that this compound glasses exhibit increased strain tolerance and improved thermal properties compared to traditional glass materials . This makes them suitable for high-performance applications in aerospace and other industries where material resilience is critical.

Crystallization Kinetics

Further studies on the crystallization kinetics of calcium-magnesium aluminosilicate have revealed insights into its phase transitions at elevated temperatures, which are crucial for applications in high-temperature environments . The understanding of these kinetics aids in the design of materials that can withstand extreme conditions.

作用机制

铝镁硅酸盐通过在其聚合物结构内结合氢离子来发挥作用,从而中和胃酸。 这种缓冲作用有助于降低胃酸度,缓解与胃酸过多相关的症状 . 涉及的分子靶标包括胃环境中存在的氢离子 (H+) .

相似化合物的比较

类似化合物: : 与铝镁硅酸盐类似的化合物包括其他抗酸剂,如氢氧化镁、氢氧化铝和碳酸钙 .

比较: : 铝镁硅酸盐在其结晶多水合物结构中是独一无二的,这使它能够有效地结合氢离子并中和胃酸。 与其他抗酸剂相比,铝镁硅酸盐的治疗效果相当,但它没有比传统抗酸剂明显更有效 . 它的稳定性和与碳酸钙和碳酸氢钠等其他化合物的组合增强了它的有效性 .

属性

CAS 编号 |

71205-22-6 |

|---|---|

分子式 |

AlH6MgO5Si |

分子量 |

165.42 g/mol |

IUPAC 名称 |

dialuminum;magnesium;disilicate;hydrate |

InChI |

InChI=1S/Al.Mg.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 |

InChI 键 |

KTUNHXNECGHQEB-UHFFFAOYSA-N |

SMILES |

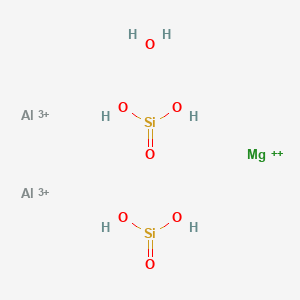

O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Al+3].[Al+3] |

规范 SMILES |

O.O[Si](O)(O)O.[Mg].[Al] |

Key on ui other cas no. |

71205-22-6 |

同义词 |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。